
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide, also known as Compound X, is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to induce apoptosis in cancer cells, suggesting that it may act as a cytotoxic agent.
Biochemical and physiological effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential anti-inflammatory and analgesic properties. This compound may be useful in studying the mechanisms of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide may be useful in studying the mechanisms of cancer cell growth and apoptosis.
One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also be toxic to healthy cells. Additionally, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a multistep process that requires the use of various reagents and solvents, which may be hazardous.
Zukünftige Richtungen
There are several future directions for the research of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide. One direction is to further investigate its potential anti-inflammatory and analgesic properties. This compound may be useful in the development of new treatments for pain and inflammation-related disorders.
Another future direction is to investigate its potential as an anticancer agent. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, and further research may lead to the development of new cancer treatments.
Finally, future research may focus on the synthesis of analogs of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide with improved pharmacological properties. Analog synthesis may lead to compounds with increased potency, reduced toxicity, and improved bioavailability.
Conclusion:
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits. Research has shown that N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has anti-inflammatory and analgesic properties, as well as potential antitumor activity. Future research may focus on further investigating the potential therapeutic applications of this compound, as well as the synthesis of analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-methyl-3-nitrophenol with potassium carbonate in dimethylformamide to produce 2-methyl-3-nitrophenoxide. Next, 2-methyl-3-nitrophenoxide is reacted with 2-bromoethyl acetate in the presence of potassium carbonate and dimethylformamide to produce 2-(2-methyl-3-nitrophenoxy)ethyl acetate. The final step involves the reaction of 2-(2-methyl-3-nitrophenoxy)ethyl acetate with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of triethylamine and dichloromethane to produce N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been the subject of scientific research due to its potential pharmaceutical applications. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)15(4,9-16)17-14(19)8-22-13-7-5-6-12(11(13)3)18(20)21/h5-7,10H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMNBBNTTOEJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)
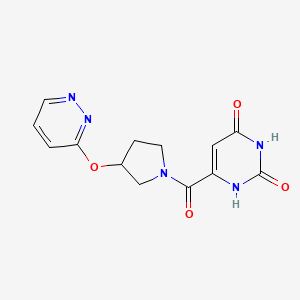
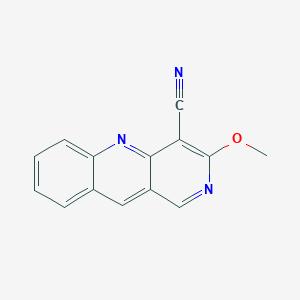
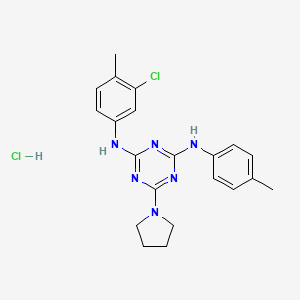
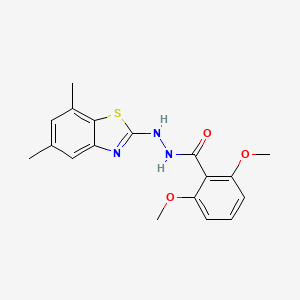
![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)
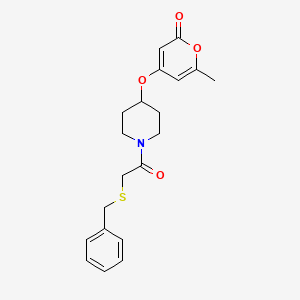
![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
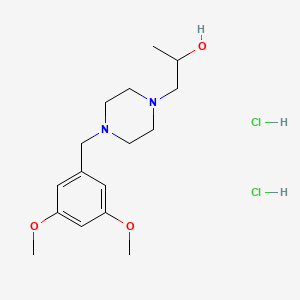
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)
![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)